molecular formula C7H6N2O2S B2997676 2-Methylimidazo[2,1-b]thiazole-5-carboxylic acid CAS No. 1007874-97-6

2-Methylimidazo[2,1-b]thiazole-5-carboxylic acid

Cat. No. B2997676
M. Wt: 182.2
InChI Key: SHGLPSLGTUMQIP-UHFFFAOYSA-N
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Description

2-Methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid is a chemical compound with the CAS Number: 1007874-97-6 . It has a molecular weight of 182.2 . The IUPAC name for this compound is 2-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid .


Synthesis Analysis

The synthesis of imidazothiazoles, including 2-Methylimidazo[2,1-b]thiazole-5-carboxylic acid, has been a subject of research due to their effective molecular scaffolds for synthetic, structural, and biomedical research . The synthesis methods are classified based on the amount of research invested, from the most to the least studied .


Molecular Structure Analysis

The InChI code for 2-Methylimidazo[2,1-b]thiazole-5-carboxylic acid is 1S/C7H6N2O2S/c1-4-3-9-5(6(10)11)2-8-7(9)12-4/h2-3H,1H3,(H,10,11) .


Physical And Chemical Properties Analysis

2-Methylimidazo[2,1-b]thiazole-5-carboxylic acid is stored at room temperature .

Scientific Research Applications

C-C Bond Cleavage in 2-Acylimidazoles

  • Research Insight : 2-Acylimidazoles, related to 2-Methylimidazo[2,1-b]thiazole-5-carboxylic acid, are utilized in chemoselective and enantioselective reactions. A study by Xin et al. (2020) demonstrated that C-C bond cleavage in these compounds can occur under neutral conditions without additional reagents or catalysts, avoiding pretreatment with toxic methylating agents (Xin et al., 2020).

Angiotensin II Receptor Antagonism

  • Research Insight : Benzimidazole derivatives, which are structurally similar to 2-Methylimidazo[2,1-b]thiazole-5-carboxylic acid, have been studied for their potential as angiotensin II receptor antagonists. Kohara et al. (1996) synthesized and evaluated the biological activity of such compounds, finding significant affinity for the AT1 receptor (Kohara et al., 1996).

Anti-inflammatory and Analgesic Properties

  • Research Insight : Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylates, closely related to 2-Methylimidazo[2,1-b]thiazole-5-carboxylic acid, have been synthesized and evaluated for their anti-inflammatory, analgesic, and antipyretic activities. Abignente et al. (1983) observed promising results in their study (Abignente et al., 1983).

Synthesis of Heterocyclic Compounds

  • Research Insight : The synthesis of various heterocyclic compounds, including imidazo[2,1-b]thiazole derivatives, has been a subject of research. Krapivin et al. (1992) explored the synthesis of benzimidazolylthiazoles, demonstrating the potential of these compounds in creating diverse molecular structures (Krapivin et al., 1992).

Reactivity with Disubstituted Mercaptoimidazoles

  • Research Insight : Mustafa et al. (1972) investigated the reactivity of 4,5-disubstituted 2-mercaptoimidazoles, which can undergo transformations to form derivatives of imidazo[2,1-b]thiazol-3-ones, revealing insights into the chemical properties and potential applications of these compounds (Mustafa et al., 1972).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, H335 .

Future Directions

Imidazo[2,1-b]thiazole-5-carboxamides (ITAs) are a promising class of anti-tuberculosis agents . They have shown potent activity in vitro and have a novel mechanism of action . This makes them an interesting scaffold for the development of new anti-TB drugs, especially in combination therapy .

properties

IUPAC Name

2-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2S/c1-4-3-9-5(6(10)11)2-8-7(9)12-4/h2-3H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHGLPSLGTUMQIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=CN=C2S1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylimidazo[2,1-b]thiazole-5-carboxylic acid

CAS RN

1007874-97-6
Record name 2-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid
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